Lanthanum hexaboride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Electron Emission and Cathodes

- Thermionic Emission: LaB₆ is a well-known thermionic emitter, meaning it readily releases electrons when heated . This property finds application in various high-performance electron sources, such as:

- Electron Guns in Cathode Ray Tubes: LaB₆ cathodes contributed significantly to the development of high-resolution displays in cathode ray tubes (CRTs) due to their ability to emit a bright, focused electron beam .

- Cathodes for Plasma Production: LaB₆ cathodes are used in research to generate plasmas for various applications, including material processing and studying plasma behavior .

- Electron Microscopes: LaB₆ cathodes are widely used in electron microscopes due to their high brightness, long lifespan, and stable emission characteristics .

Material Science and Engineering

- High-Temperature Applications: LaB₆ exhibits excellent chemical stability and high melting point, making it a valuable additive to other diboride ultra-high temperature ceramics (UHTCs). This combination enhances the oxidation resistance of UHTCs at extreme temperatures, relevant for applications like hypersonic vehicles and rocket nozzles .

- Nanoparticle Research: LaB₆ nanoparticles exhibit unique optical properties due to their size-dependent light absorption behavior. This has led to research exploring their potential applications in areas like solar energy harvesting and photocatalysis .

Other Research Areas

- X-ray Diffraction: LaB₆ crystals serve as a reliable internal standard in X-ray powder diffraction for calibrating instrumental broadening effects due to their well-defined crystal structure .

- Potential for Superconductivity: Recent research explores doping LaB₆ with other elements to induce superconductivity at high temperatures, potentially leading to advancements in energy transmission and other fields .

Lanthanum hexaboride is an inorganic compound represented by the formula . It is classified as a boride of lanthanum and is recognized for its exceptional properties, including high hardness (Mohs hardness of 9.5), high melting point (approximately 2210 °C), and low solubility in water and hydrochloric acid . The material exhibits a unique color spectrum, transitioning from intense purple-violet in stoichiometric samples to blue in boron-rich variants. Ion bombardment can alter its color to emerald green . Notably, lanthanum hexaboride has one of the highest electron emissivities and a low work function of around 2.5 eV, making it valuable in various electronic applications .

- Oxidation: When heated, lanthanum hexaboride reacts with oxygen to form lanthanum oxide () and boron oxide ():

- Vapor-phase Crystallization: This involves the reaction of lanthanum oxide with boron at elevated temperatures, leading to the formation of lanthanum hexaboride crystals .

- Reactivity with Carbides: Lanthanum hexaboride can react with various carbides, such as titanium carbide (), resulting in complex solid-phase reactions .

Various synthesis methods for lanthanum hexaboride have been developed:

- Borothermal Method: This method involves reacting lanthanum oxide with boron at elevated temperatures to produce pure lanthanum hexaboride .

- Mechanochemical Synthesis: A mechanochemical route using a combination of lanthanum oxide and boron powder has been reported, allowing for lower temperature synthesis .

- Vapor-phase Techniques: These methods utilize high-temperature reactions between lanthanum oxide and boron vapor to crystallize lanthanum hexaboride .

Lanthanum hexaboride has a wide range of applications due to its unique properties:

- Electron Sources: It is primarily used in hot cathodes for electron emission devices such as electron microscopes, X-ray tubes, and free electron lasers. Its low work function enhances its efficiency as an electron emitter .

- X-Ray Diffraction Reference: Lanthanum hexaboride serves as a standard reference material for calibrating X-ray diffraction equipment due to its well-defined peak positions .

- Thermionic Emission Devices: Its excellent thermionic emission properties make it suitable for solar energy conversion technologies .

Studies on the interactions of lanthanum hexaboride with other materials have revealed insights into its reactivity and stability:

- Corrosion Resistance: Research indicates that lanthanum hexaboride can form protective layers when exposed to corrosive environments, enhancing its durability in high-temperature applications .

- Solid-State Reactions: Investigations into its reactions with various carbides and diborides have provided valuable information on its potential use in composite materials .

Lanthanum hexaboride shares similarities with several other borides but has distinct characteristics that set it apart:

| Compound | Melting Point (°C) | Hardness (Mohs) | Electron Emissivity | Unique Features |

|---|---|---|---|---|

| Lanthanum Hexaboride | 2210 | 9.5 | High | Low work function |

| Cerium Hexaboride | 2327 | 9.5 | Moderate | Higher resistance to carbon contamination |

| Titanium Diboride | 2980 | 9.5 | Low | High melting point |

| Zirconium Diboride | 3250 | 9.5 | Low | Excellent thermal stability |

Unique Characteristics

Lanthanum hexaboride's low work function and high electron emissivity make it particularly suitable for applications requiring efficient electron emission, distinguishing it from other borides like cerium hexaboride which has a higher melting point but less favorable emission characteristics.

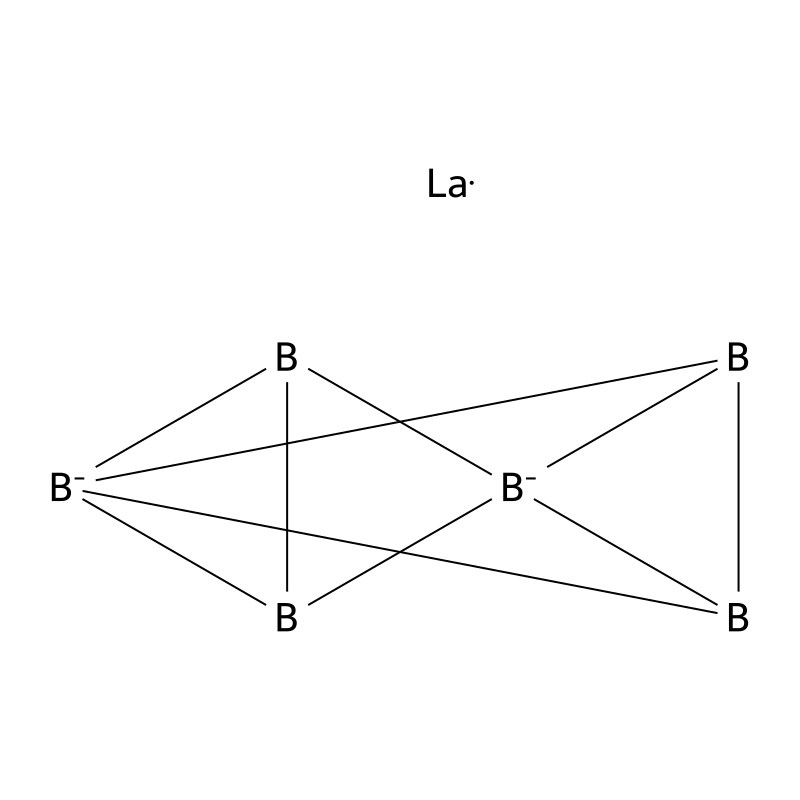

Lanthanum hexaboride is an inorganic compound with the chemical formula LaB₆, comprising lanthanum and boron in a 1:6 molar ratio. Its molecular weight is 203.78 g/mol, and it crystallizes in a cubic system with the space group Pm̅3m . The crystal structure features a lanthanum atom at the center of a cubic lattice, surrounded by octahedral boron clusters (B₆) at each corner (Figure 1). Each boron atom forms covalent bonds with adjacent boron atoms, creating a three-dimensional network with La³⁺ ions occupying interstitial sites .

Key Structural Parameters

- Lattice constant: 4.15695 Å

- La–B bond length: 3.05 Å

- B–B bond lengths: 1.66 Å (shorter) and 1.76 Å (longer)

This unique structure contributes to LaB₆’s remarkable properties, including high thermal conductivity (60 W/m·K), low work function (2.5–2.7 eV), and exceptional mechanical hardness (Mohs 9.5) . The boron framework provides thermal stability up to 2,210°C, while the lanthanum ions enable efficient electron emission .

Table 1: Physical and Thermal Properties of LaB₆

| Property | Value | Source |

|---|---|---|

| Melting Point | 2,210°C | |

| Density | 2.61 g/cm³ | |

| Thermal Conductivity | 60 W/(m·K) | |

| Work Function | 2.5–2.7 eV | |

| Compressive Strength | 1.5–2.5 GPa |

Historical Development and Discovery

LaB₆ was first synthesized in the early 20th century, but its potential remained unrealized until James Lafferty’s pioneering work in 1951 on boride thermionic emitters . Lafferty demonstrated that LaB₆ cathodes outperformed traditional tungsten filaments in electron emission efficiency and durability, sparking interest in its industrial applications. By the 1970s, Soviet researchers integrated LaB₆ cathodes into Hall-effect thrusters for space propulsion, marking its entry into aerospace technology .

The 1980s saw advancements in single-crystal LaB₆ production, enabling its use in high-resolution electron microscopes . Recent innovations, such as molten-salt-assisted synthesis (e.g., MgCl₂-mediated reduction of La₂O₃ and B₂O₃ at 900–1,000°C), have optimized particle size and purity for nanotechnology applications .

Significance in Material Science and Technology

LaB₆’s low work function and high electron emissivity make it ideal for electron-emitting devices. Key applications include:

Electron Sources

- Electron Microscopy: LaB₆ cathodes in scanning (SEM) and transmission electron microscopes (TEM) provide 10× brighter beams and longer lifetimes than tungsten .

- Plasma Technologies: Used in ion thrusters and fusion reactors for stable electron emission in extreme environments .

X-Ray Diffraction (XRD)

LaB₆ serves as a calibration standard for XRD instruments due to its well-defined diffraction peaks (e.g., 1.511 Å⁻¹ and 2.135 Å⁻¹) .

Advanced Materials

- Photovoltaics: LaB₆ nanoparticles enhance infrared absorption in solar cells .

- Thermal Coatings: Thin films of LaB₆ improve thermal insulation in aerospace components .

Table 2: Comparative Performance of Thermionic Cathodes

| Material | Work Function (eV) | Emission Current (A/cm²) | Lifetime (hrs) | |

|---|---|---|---|---|

| LaB₆ | 2.5–2.7 | 29 | 1,500 | |

| Tungsten | 4.5 | 3 | 100 | |

| CeB₆ | 2.6 | 25 | 1,000 |

| Property | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Pm-3m (No. 221) |

| Lattice Parameter (nm) | 0.41569162 ± 0.00000097 |

| Lattice Parameter (Å) | 4.1569162 ± 0.0000097 |

| Structure Type | CsCl-type |

| Lanthanum-Boron Bond Length (Å) | 3.05 |

| Boron-Boron Bond Length (Å) - shorter | 1.66 |

| Boron-Boron Bond Length (Å) - longer | 1.76 |

| Coordination Number (Lanthanum) | 24 |

| Coordination Number (Boron) | 5 |

The crystal structure of lanthanum hexaboride exhibits interesting surface properties as well. On the outermost surface, lanthanum atoms relax closer to the boron framework while the boron octahedral clusters relax and expand slightly outwards [31]. This surface relaxation becomes particularly significant when considering nanoparticles of lanthanum hexaboride, where surface effects play a more prominent role in determining overall properties [31].

Thermal Properties: Melting Point, Thermal Stability, and Vapor Pressure

Lanthanum hexaboride exhibits exceptional thermal properties that make it valuable for high-temperature applications [9] [12]. The material possesses a remarkably high melting point of approximately 2210°C (2528 K), classifying it as a refractory ceramic material capable of withstanding extreme thermal conditions [9] [10]. This high melting point is a direct consequence of the strong covalent bonding network formed by the boron atoms within the crystal structure [12] [14].

The thermal stability of lanthanum hexaboride is outstanding, with the material remaining stable up to its melting point under appropriate conditions [12]. This stability is particularly notable in vacuum environments, where lanthanum hexaboride maintains its structural integrity and functional properties even at elevated temperatures [12] [13]. The exceptional thermal stability contributes significantly to the material's longevity in high-temperature applications such as electron emission sources [14].

Regarding thermal conductivity, lanthanum hexaboride demonstrates excellent heat transfer capabilities with a thermal conductivity of approximately 47 W/m·K at 20°C [41]. This relatively high thermal conductivity for a ceramic material facilitates efficient heat dissipation in applications where thermal management is critical [41]. The thermal expansion coefficient of lanthanum hexaboride is measured at 6.2 × 10⁻⁶ K⁻¹ in the temperature range of 20-900°C, indicating moderate dimensional changes with temperature variations [41].

The vapor pressure of lanthanum hexaboride is notably low, reported as "not applicable" in standard safety data sheets, suggesting minimal volatilization under normal conditions [36]. This property is particularly advantageous for high-temperature applications where material loss through evaporation would be detrimental [36] [14]. The low vapor pressure contributes to the long operational lifetime of lanthanum hexaboride components in vacuum systems and electron emission devices [14].

Table 2: Thermal Properties of Lanthanum Hexaboride

| Property | Value |

|---|---|

| Melting Point (°C) | 2210 |

| Melting Point (K) | 2528 |

| Thermal Conductivity (W/m·K) at 20°C | 47 |

| Thermal Expansion Coefficient (10⁻⁶ K⁻¹) 20-900°C | 6.2 |

| Density (g/cm³) | 4.72 |

| Thermal Stability | Stable up to melting point |

| Vapor Pressure | Not applicable (very low) |

Research on the thermal properties of lanthanum hexaboride has been conducted using various experimental and theoretical approaches. First-principles calculations using the generalized gradient approximation within density functional theory have been applied to analyze the bulk modulus, thermal expansion coefficient, and heat capacity of lanthanum hexaboride [39]. The quasi-harmonic Debye model, utilizing a set of total energy versus volume data obtained with the plane-wave pseudopotential method, has been employed to study thermal properties and vibrational effects [39]. These studies have revealed significant differences in heat capacity and thermal expansion properties above 300K [39].

Electronic Properties: Work Function and Conductivity

Lanthanum hexaboride possesses remarkable electronic properties that have made it a material of significant interest for electron emission applications [15] [16]. One of its most notable characteristics is its exceptionally low work function, which varies depending on the crystalline form and surface conditions [16] [19]. For single crystal lanthanum hexaboride, the work function ranges from 2.28 to 2.47 eV, while polycrystalline forms exhibit work functions between 2.36 and 2.7 eV [15] [16]. Specific crystallographic orientations can display even lower values, with the (210) orientation reported to have a work function of approximately 2.2 eV [50].

The low work function of lanthanum hexaboride enables efficient electron emission at relatively low temperatures compared to other thermionic materials [15] [49]. This property is quantified by the Richardson constant, which has been measured at approximately 120 A/cm²·K² for sintered lanthanum hexaboride rod cathodes [16]. The work function of lanthanum hexaboride is highly susceptible to surface conditions, with studies showing that contamination by elements such as molybdenum can increase the work function to about 2.7 eV, while removal of contaminants can restore the lower work function of clean lanthanum hexaboride [16].

In terms of electrical conductivity, lanthanum hexaboride exhibits metal-like behavior with an impressive electrical conductivity of 6.65 × 10⁴ S/cm at 20°C [17] [20]. The corresponding electrical resistivity is approximately 15 μΩ·cm at 20°C [17] [41]. This high conductivity is attributed to the material's electronic structure, where the boron framework requires two electrons from each lanthanum atom to fill its bonding orbitals, with the third valence electron from lanthanum entering a metallic band that imparts metal-like properties [6].

The current density capabilities of lanthanum hexaboride are substantial, with values reported at 200 A/cm² at 1600°C and 150 A/cm² at 1950°C [17] [20]. These high current densities make lanthanum hexaboride an excellent material for electron emission applications, including electron microscopes, electron beam welding, and other high-current electron sources [49]. At operating temperatures of around 1650°C, lanthanum hexaboride can emit over 10 A/cm², demonstrating its efficiency as an electron emitter [14].

Table 3: Electronic Properties of Lanthanum Hexaboride

| Property | Value |

|---|---|

| Work Function (eV) - Single Crystal | 2.28 - 2.47 |

| Work Function (eV) - Polycrystalline | 2.36 - 2.7 |

| Work Function (eV) - (210) orientation | 2.2 |

| Richardson Constant (A/cm²·K²) | 120 |

| Electrical Conductivity (S/cm) at 20°C | 6.65 × 10⁴ |

| Electrical Resistivity (μΩ·cm) at 20°C | ~15 |

| Current Density (A/cm²) at 1600°C | 200 |

| Current Density (A/cm²) at 1950°C | 150 |

Research has shown that the electronic properties of lanthanum hexaboride can be modified through doping with other elements [31] [32]. For instance, doping with lanthanide metals such as europium can shift the plasmon resonance from the infrared to the near-infrared region, providing a means to tune the optical and electronic properties for specific applications [32]. Additionally, the electronic band structure of lanthanum hexaboride shows that the conduction band is formed by the lanthanum 5d-Boron 2p bonding band, contributing to its metallic conductivity [35].

Mechanical Properties: Hardness and Fracture Toughness

Lanthanum hexaboride exhibits exceptional mechanical properties that contribute to its utility in various high-performance applications [22] [23]. The material possesses remarkable hardness, with a Mohs hardness rating of approximately 9.5, placing it among the hardest known materials and approaching the hardness of diamond [22] [25]. This extreme hardness is attributed to the strong covalent bonding network formed by the boron atoms within the crystal structure [22].

When measured using indentation techniques, lanthanum hexaboride demonstrates impressive Vickers hardness values ranging from 16 to 23 GPa, depending on the measurement conditions and sample preparation [23] [43]. Knoop hardness measurements conducted on polycrystalline samples have yielded values between 18 and 21 GPa [43]. These hardness values make lanthanum hexaboride suitable for applications requiring wear resistance and structural integrity under extreme conditions [22] [25].

The fracture toughness of lanthanum hexaboride, a critical parameter for assessing resistance to crack propagation, has been measured at approximately 3.0-3.02 MPa·m¹/², indicating moderate toughness for a ceramic material [23] [26]. This property is important for applications where the material may be subjected to mechanical stresses and impacts [26]. The flexural strength of lanthanum hexaboride has been reported at around 200 MPa, providing insight into its ability to withstand bending forces without fracturing [23] [26].

Elastic properties of lanthanum hexaboride show considerable variation in reported values, with elastic modulus measurements ranging from 190 to 450 GPa [43] [44]. This variation may be attributed to differences in measurement techniques, sample preparation, and testing conditions [43]. The bulk modulus and shear modulus of lanthanum hexaboride vary with pressure, as demonstrated by first-principles calculations, indicating the material's complex mechanical behavior under different stress conditions [24] [43].

Table 4: Mechanical Properties of Lanthanum Hexaboride

| Property | Value |

|---|---|

| Mohs Hardness | 9.5 |

| Vickers Hardness (GPa) | 16-23 |

| Knoop Hardness (GPa) | 18-21 |

| Fracture Toughness KIC (MPa·m¹/²) | 3.0-3.02 |

| Flexural Strength (MPa) | 200 |

| Elastic Modulus (GPa) | 190-450 |

| Bulk Modulus (GPa) | Variable with pressure |

| Shear Modulus (GPa) | Variable with pressure |

Research on the mechanical properties of lanthanum hexaboride has revealed interesting relationships between structure and performance. For instance, studies have shown that the hardness of lanthanum hexaboride increases with pressure, with the P4/mbm phase exhibiting a high hardness of 30.5 GPa at ambient conditions, comparable to that of the hard material boron carbide [24]. This pressure-dependent behavior provides opportunities for tailoring the mechanical properties of lanthanum hexaboride for specific applications through processing techniques [24] [43].

Surface Chemistry and Reactivity

Lanthanum hexaboride exhibits remarkable chemical stability and distinctive surface chemistry that contribute significantly to its performance in various applications [45] [46]. One of the most notable aspects of its chemical behavior is its insolubility in both water and hydrochloric acid, demonstrating exceptional resistance to these common solvents [46] [11]. This chemical inertness is a valuable property for applications requiring stability in diverse environments [11].

The oxidation behavior of lanthanum hexaboride has been extensively studied, revealing that oxidation begins slowly at approximately 500°C and accelerates significantly at temperatures above 700°C [47]. Isothermal oxidation studies have demonstrated that a protective oxide layer forms on the lanthanum hexaboride surface when oxidized at 900°C [47]. This protective layer has been observed to remain continuous even after 64 hours of exposure to air atmosphere, indicating excellent oxidation resistance at elevated temperatures [47].

In vacuum environments, lanthanum hexaboride displays exceptional stability, which is crucial for its applications in electron emission devices and other vacuum systems [12] [13]. The material maintains its structural integrity and functional properties under high-vacuum conditions, even at elevated temperatures [13]. This stability in vacuum, combined with its low work function, makes lanthanum hexaboride an ideal material for electron sources in various scientific and industrial applications [13] [49].

Regarding reactivity with other substances, lanthanum hexaboride has been found to ionize alkali metals in a manner similar to high work function materials like rhenium [45]. This seemingly contradictory behavior—having both a low work function and the ability to ionize alkali metals efficiently—has been attributed to possible variations in work function across different regions of the lanthanum hexaboride surface [45]. Additionally, lanthanum hexaboride is stable to non-oxidizing acids but breaks down in strong oxidizing agents and strong alkalis [9].

Table 5: Surface Chemistry and Reactivity of Lanthanum Hexaboride

| Property | Value |

|---|---|

| Solubility in Water | Insoluble |

| Solubility in Hydrochloric Acid | Insoluble |

| Oxidation Temperature (°C) | Starts at 500°C, accelerates at 700°C |

| Protective Oxide Formation | Forms at 900°C |

| Stability in Vacuum | Excellent |

| Reactivity with Alkali Metals | Ionizes alkali metals |

| Chemical Stability | Stable to non-oxidizing acids |

| Surface Termination Stability | Maintains bulk structure |

Surface structure studies using low energy electron diffraction (LEED) have shown that the (100) and (111) surfaces of lanthanum hexaboride yield (1×1) patterns, indicating that no reconstruction occurs on these surfaces [6]. In contrast, the (110) surface shows additional spots due to reconstruction, with a c(2×2) pattern observed at room temperature that changes to a (1×1) pattern at 860°C [6]. This temperature-dependent surface reconstruction provides insight into the dynamic nature of lanthanum hexaboride surfaces under different conditions [6].

Optical Properties and Infrared Absorption

Lanthanum hexaboride exhibits distinctive optical properties that make it valuable for various applications, particularly those involving solar energy absorption and infrared management [30] [31]. In its stoichiometric form, lanthanum hexaboride displays an intense purple-violet color, while boron-rich compositions (above LaB₆.₀₇) appear blue [2]. Interestingly, ion bombardment can change the color of lanthanum hexaboride from purple to emerald green, demonstrating the sensitivity of its optical properties to surface modifications [2].

One of the most significant optical characteristics of lanthanum hexaboride is its plasmon resonance at approximately 1000 nm, which falls within the near-infrared region of the electromagnetic spectrum [31] [32]. This property makes lanthanum hexaboride particularly effective for interacting with solar near-infrared radiation [27] [31]. The material's ability to absorb light strongly at this wavelength has led to considerable interest in its application for solar heat absorption and energy-efficient window coatings [31] [34].

Measurements of solar absorptivity and infrared emissivity have provided quantitative insights into the optical performance of lanthanum hexaboride. Pure lanthanum hexaboride exhibits a solar absorptivity of approximately 54.06% in the wavelength range of 0.28-2.5 μm and an infrared emissivity of about 76.19% in the range of 1-22 μm [35]. These values can be significantly enhanced through compositional modifications, such as creating high-entropy rare earth hexaborides, which can increase solar absorptivity to 87.75% and infrared emissivity to 89.96% [35].

The reflectance characteristics of lanthanum hexaboride are metallic-like, with the material showing positive absorption of radiation in the near-infrared region [30]. Optical spectroscopy measurements of transmission, reflectance, and absorption properties of lanthanum hexaboride nanoparticles in silica thin films have confirmed these characteristics [30]. The dielectric constant of lanthanum hexaboride has been determined to be approximately 15.5, providing insight into its interaction with electromagnetic radiation [29].

Table 6: Optical Properties of Lanthanum Hexaboride

| Property | Value |

|---|---|

| Color (Stoichiometric) | Intense purple-violet |

| Color (Boron-rich) | Blue |

| Plasmon Resonance (nm) | ~1000 |

| Solar Absorptivity (%) 0.28-2.5 μm | 54.06 (pure LaB₆) |

| Infrared Emissivity (%) 1-22 μm | 76.19 (pure LaB₆) |

| Reflectance Characteristics | Metallic-like |

| Dielectric Constant | 15.5 |

| Plasma Frequency (eV) | 4.94 |

Wikipedia

Lanthanum boride